

# Application Note: Dissolution Dynamic Nuclear Polarization of Dichloro(1-<sup>13</sup>C)acetic acid

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## Compound of Interest

Compound Name: Dichloro(1-<sup>13</sup>C)acetic acid

CAS No.: 173470-70-7

Cat. No.: B1429337

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## Abstract

This guide details the protocol for the hyperpolarization of [1-<sup>13</sup>C]Dichloroacetic acid (DCA) using dissolution Dynamic Nuclear Polarization (d-DNP). While DCA is widely recognized as a metabolic modulator (Pyruvate Dehydrogenase Kinase inhibitor), hyperpolarized [1-<sup>13</sup>C]DCA itself serves as a specialized magnetic resonance (MR) probe for investigating drug biodistribution, pharmacokinetics, and potentially extracellular pH. This protocol outlines the preparation of the spin-probe, polarization parameters, dissolution dynamics, and quality control metrics required to achieve liquid-state polarization levels >20% with sufficient

relaxation times for in vivo imaging.

## Introduction & Mechanistic Rationale

### The Role of Dichloroacetate (DCA)

DCA is a small molecule metabolic modulator that reverses the "Warburg Effect" in cancer cells. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA relieves the inhibition of Pyruvate Dehydrogenase (PDH), forcing pyruvate into the mitochondria for oxidative phosphorylation rather than lactate production.

While most d-DNP studies use DCA as a treatment and [1-13C]Pyruvate as the tracer to monitor the effect, polarizing DCA itself allows for:

- Biodistribution Imaging: Real-time tracking of drug delivery to the tumor site.
- pH Sensing: The chemical shift of the carboxyl carbon in DCA is sensitive to pH (pKa ~1.2), though its utility is specialized compared to bicarbonate.
- Metabolic Tracing: Monitoring slow metabolism into glyoxylate and oxalate (though typically too slow for the window of d-DNP).

## DNP Mechanism for DCA

The polarization of [1-13C]DCA relies on the Solid Effect or Thermal Mixing (depending on the radical linewidth) to transfer electron spin polarization from a stable radical (Trityl OX063) to the

C nucleus at cryogenic temperatures (1.2–1.4 K). The presence of two chlorine atoms creates a quadrupolar environment that can influence relaxation, but the C-1 carboxyl label retains a sufficiently long

(~30–40 s at 3T) for in vivo use.

## Experimental Protocol

### Materials & Reagents

Component	Specification	Role
Isotope	Sodium [1- <sup>13</sup> C]Dichloroacetate (99% enrichment)	MR-active probe
Radical	Trityl OX063 (stable triarylmethyl radical)	Source of electron polarization
Glassing Agent	Glycerol (pharmaceutical grade)	Prevents crystallization; ensures homogeneous radical distribution
Solvent	D O / H O (1:1 ratio)	Dissolution medium
Chelator	Na EDTA	Scavenges paramagnetic ions (Cu, Fe) that shorten

## Sample Preparation (The "Recipe")

The following preparation yields a standard 30–50

L sample for a commercial polarizer (e.g., HyperSense or SpinLab).

- Stock Solution Preparation:
  - Dissolve Trityl OX063 in a 1:1 (w/w) mixture of Glycerol and D O to achieve a concentration of 15–18 mM.
  - Note: A small amount of Gd

(e.g., 1–2 mM Gd-DOTA) is often added to enhance the Solid Effect, but for DCA, pure Trityl is sufficient and reduces relaxation risks during transfer.

- Probe Solubilization:
  - Dissolve Sodium [1-<sup>13</sup>C]DCA into the radical stock solution to reach a final concentration of 2.0–3.0 M.
  - Critical Step: Ensure the mixture is homogenous. Sonicate gently at room temperature if necessary. The solution must form a clear glass upon freezing, not a white crystalline solid.
- Loading:
  - Pipette 30–50

L of the mixture into the PEEK sample cup or Kel-F sample vial.

## Polarization Parameters

Parameter	Setting	Notes
Temperature	1.2 – 1.4 K	Lower T increases max polarization ( )
Magnetic Field	3.35 T (94 GHz) or 5 T (140 GHz)	Dependent on polarizer hardware
Microwave Freq.	Optimized peak (e.g., 94.100 GHz)	Sweep freq. to find max signal before long build-up
Irradiation Time	45 – 90 minutes	Monitor build-up; stop when saturation >95%
Target Polarization	> 20–30%	Liquid state equivalent

## Dissolution & Neutralization

The frozen sample must be rapidly dissolved and neutralized to physiological pH (7.4) and temperature (37°C).[1][2]

- Dissolution Media: 4.0 mL of aqueous buffer containing:
  - Tris (40 mM) or Phosphate buffer (50 mM).
  - EDTA (0.3 mM) to sequester trace metals.
  - Note: Since Sodium DCA is used (not the free acid), strong NaOH neutralization is not required, unlike with Pyruvic Acid. This simplifies the buffer composition.
- Process:
  - Pressurize dissolution vessel (heater) to ~10 bar / 180°C.
  - Inject hot media into the sample cup.
  - Transfer rapidly (via helium drive) to a receiver vessel.
  - Final Concentration: ~20–40 mM [1-13C]DCA (depending on dilution factor).

## Quality Control (QC) Workflow

Every dissolution must be validated before in vivo injection.

## QC Metrics Table

Metric	Acceptance Criteria	Method
pH	7.2 – 7.6	Calibrated pH meter (micro-electrode)
Temperature	35°C – 38°C	Integrated temp probe in receiver
Polarization ( )	> 15% (at time of measurement)	Low-flip angle (5°) NMR pulse
Relaxation	> 25 s (at 3T)	Series of small flip angle pulses
Radical Purity	< 1 M (undetectable)	Filtration (0.2 m) or solid-phase extraction

## Data Visualization: Decay

The signal decay follows the equation:

Where

is the flip angle and

is the pulse number. Correct for RF depletion when calculating

## Mechanism & Workflow Diagrams

### DNP Experimental Workflow

The following diagram illustrates the critical path from sample prep to data acquisition.

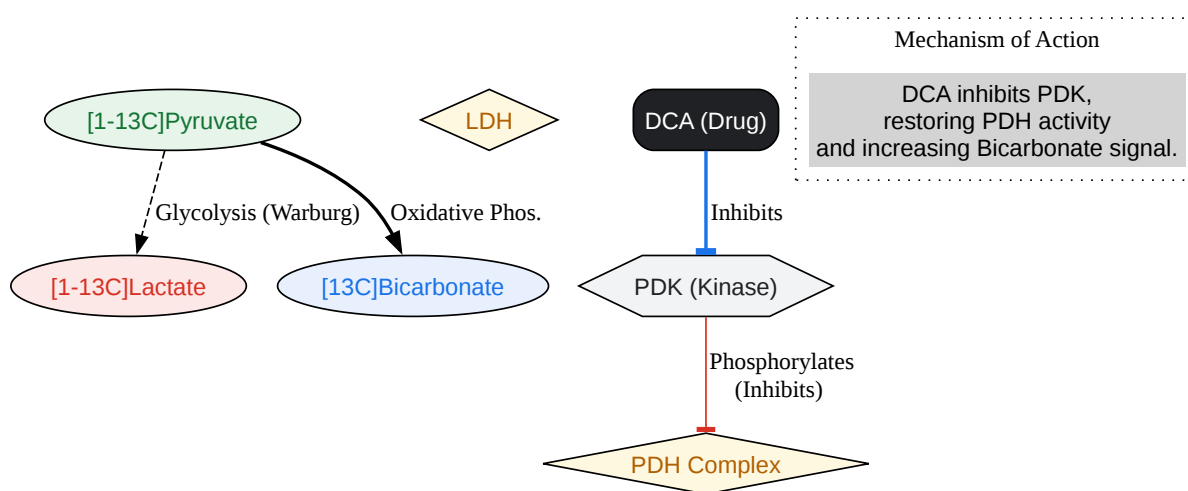


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Figure 1: End-to-end workflow for Dissolution DNP of [1-13C]DCA.

## Pharmacological Context: DCA & Pyruvate

Researchers often use DCA to modulate the signal of Hyperpolarized Pyruvate. This diagram explains the metabolic logic.



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Figure 2: Mechanism of DCA action. DCA inhibits PDK, relieving suppression of PDH, thereby increasing the conversion of hyperpolarized Pyruvate to Bicarbonate.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Polarization (<10%)	Sample crystallization (opaque white).	Increase Glycerol content; ensure rapid freezing.
Short (<20s)	Paramagnetic impurities or high radical residue.	Check EDTA concentration; ensure radical filter is intact.
Foaming during Dissolution	Excess surfactant or rapid depressurization.	Adjust dissolution pressure; add trace anti-foaming agent if critical.
Chemical Shift Artifacts	pH mismatch.	Verify buffer pH is 7.4; DCA chemical shift is pH sensitive.

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